5-Oxo-1,3-oxathiolane-2-carboxylic acid

Übersicht

Beschreibung

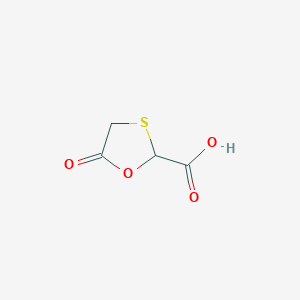

5-Oxo-1,3-oxathiolane-2-carboxylic acid is a heterocyclic compound with the molecular formula C4H4O4S This compound features a unique structure that includes both an oxathiolane ring and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,3-oxathiolane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base to form the oxathiolane ring, followed by oxidation to introduce the keto group. The carboxylic acid group can be introduced through subsequent carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Oxo-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The oxathiolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

One of the most notable applications of 5-Oxo-1,3-oxathiolane-2-carboxylic acid is in the treatment of viral infections, specifically human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Research indicates that derivatives of this compound exhibit potent antiviral activity. For instance, the 2-hydroxymethyl derivative has shown remarkable efficacy against HIV by inhibiting viral replication through mechanisms involving reverse transcriptase inhibition .

Case Studies

- HIV Treatment : A study demonstrated that racemic mixtures and enantiomers of 5-Oxo-1,3-oxathiolane derivatives were effective in reducing HIV viral loads in infected cell cultures. The unnatural enantiomer exhibited lower toxicity and higher antiviral activity compared to its natural counterpart .

- Hepatitis B Virus : Another case study highlighted the use of 5-Oxo-1,3-oxathiolane derivatives in clinical trials for HBV treatment. These compounds showed promise in reducing viral load and improving liver function tests in patients with chronic hepatitis B .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral applications:

- Nucleoside Analogues : The compound serves as a precursor for synthesizing nucleoside analogues that can be utilized in various antiviral therapies. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes effectively .

- Cancer Research : Emerging studies suggest that oxathiolane derivatives may also play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. The mechanism involves modulation of cellular signaling pathways that are critical for cancer cell survival .

Wirkmechanismus

The mechanism by which 5-Oxo-1,3-oxathiolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Lamivudine acid: A related compound used in antiviral treatments.

1,3-Oxathiolane-2-carboxylic acid derivatives: Various derivatives with different substituents on the oxathiolane ring.

Uniqueness: 5-Oxo-1,3-oxathiolane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Biologische Aktivität

5-Oxo-1,3-oxathiolane-2-carboxylic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxathiolane ring structure, which includes both sulfur and oxygen atoms. This structural configuration contributes to its distinctive chemical properties and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is known to interact with various enzymes and receptors, which may lead to modulation of critical biochemical pathways. Detailed studies are required to elucidate the precise molecular targets involved in its action.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and HBV. Analogous compounds in the oxathiolane class have been shown to inhibit reverse transcriptase, an essential enzyme for viral replication .

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Preliminary studies have indicated that it may induce apoptosis in cancer cells by affecting signaling pathways involved in cell survival and proliferation .

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, including proteases and kinases. These interactions may influence metabolic processes and contribute to its therapeutic effects .

Study on Antiviral Efficacy

A study examining the antiviral efficacy of 5-Oxo-1,3-oxathiolane derivatives demonstrated significant inhibition of HIV replication in vitro. The mechanism was attributed to competitive inhibition of reverse transcriptase, suggesting that modifications to the oxathiolane structure could enhance potency against viral targets .

Cancer Cell Line Research

In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound appeared to activate caspase pathways involved in programmed cell death .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane | Antiviral (HIV) | Inhibition of reverse transcriptase |

| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Anticancer | Induction of apoptosis through caspase activation |

| Abacavir | Antiviral (HIV) | NRTI; competes with natural deoxynucleotides |

Eigenschaften

IUPAC Name |

5-oxo-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYSRJDEULAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.